molecular formula C27H23ClN2O5 B11624486 3-Ethyl 6-methyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)quinoline-3,6-dicarboxylate

Cat. No.: B11624486
M. Wt: 490.9 g/mol
InChI Key: ZVGZBPPFPRYYJL-UHFFFAOYSA-N
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Description

3-ETHYL 6-METHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a chlorophenylmethoxyphenylamino group attached to a quinoline core.

Properties

Molecular Formula

C27H23ClN2O5

Molecular Weight

490.9 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-[4-[(2-chlorophenyl)methoxy]anilino]quinoline-3,6-dicarboxylate

InChI

InChI=1S/C27H23ClN2O5/c1-3-34-27(32)22-15-29-24-13-8-17(26(31)33-2)14-21(24)25(22)30-19-9-11-20(12-10-19)35-16-18-6-4-5-7-23(18)28/h4-15H,3,16H2,1-2H3,(H,29,30)

InChI Key

ZVGZBPPFPRYYJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-ETHYL 6-METHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the ethyl and methyl groups. The chlorophenylmethoxyphenylamino group is then attached through a series of reactions involving nucleophilic substitution and coupling reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ETHYL 6-METHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. The exact mechanism depends on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine, quinine, and mefloquine. Compared to these compounds, 3-ETHYL 6-METHYL 4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE has a unique structure that may confer different biological activities and properties. Its specific substituents and functional groups can lead to variations in its chemical reactivity and interactions with biological targets.

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